molecular formula C11H7FN2O B1601942 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde CAS No. 944904-93-2

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

Cat. No. B1601942
M. Wt: 202.18 g/mol
InChI Key: SIOJHESLZIPEKQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde can be represented by the SMILES string Fc1ccccc1-c2ncc(C=O)cn2 . The InChI code for this compound is 1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is 202.18 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • Discovery of Novel Pyrazoles : Pyrazoles synthesized from compounds like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides have shown promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. These compounds were evaluated for their potential as COX-2 inhibitors and anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Structural and Molecular Studies

  • Hydrogen-Bonded Frameworks : Studies on molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde have led to the understanding of polarized electronic structures and the formation of three-dimensional frameworks through hydrogen bonds (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).

Antitumor Activities

  • Benzofuran-Pyrazole Pyrimidine Derivatives : Synthesized derivatives from compounds like 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde have been evaluated for their antitumor activities, showing potential as thymidylate synthase inhibitors (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Catalyst Studies

  • [4+2] Cycloaddition Reaction : The study of N-arylimines of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde revealed insights into intramolecular [4+2] cycloaddition reactions, helping in the synthesis of diastereomeric tetraazapentaphene derivatives (Noguchi, Mizukoshi, & Nishimura, 1997).

Antimicrobial Agents

  • Synthesis of PyrimidoPyrimidine Derivatives : The synthesis of 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine has led to the creation of new pyrimido[4,5-d]pyrimidine derivatives, which have shown significant antimicrobial properties (Abu-Melha, 2014).

Optical and Structural Properties

  • Molecular Docking and Optical Studies : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated for their molecular structure, vibrational frequencies, and potential in nonlinear optics. Molecular docking studies suggest potential for phosphodiesterase inhibitory activity (Mary et al., 2015).

Catalytic Synthesis

  • Benzofuran-Fused Pyrimidines : Catalyst-free synthesis methods have been developed for benzofuran-fused pyrido[4,3-d]pyrimidines, showing good antitumor activities (Li et al., 2014).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion : The organic compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde has demonstrated effectiveness in inhibiting carbon steel corrosion in hydrochloric acid solutions, acting as a mixed-type inhibitor (Ech-chihbi et al., 2017).

Safety And Hazards

The safety data sheet for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound .

properties

IUPAC Name

2-(4-fluorophenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJHESLZIPEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554218
Record name 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

CAS RN

944904-93-2
Record name 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (11.45 mmol) of 4-fluorobenzamidine hydrochloride, 4.09 g (11.45 mmol) of 2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane-bis(tetrafluoroborate) and 3.86 g (34.36 mmol) of potassium tert-butylate in 70 ml of ethanol were heated under reflux for 8 h. After concentration, water and ethyl acetate were added. The organic phase was washed with a potassium hydrogensulfate solution and water, dried and evaporated. Yield: 1.87 g.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis(tetrafluoroborate)
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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